2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]
CAS No.: 68092-48-8
Cat. No.: VC18450793
Molecular Formula: C41H76O8S4
Molecular Weight: 825.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68092-48-8 |
|---|---|
| Molecular Formula | C41H76O8S4 |
| Molecular Weight | 825.3 g/mol |
| IUPAC Name | [3-(3-hexylsulfanylpropanoyloxy)-2,2-bis(3-hexylsulfanylpropanoyloxymethyl)propyl] 3-hexylsulfanylpropanoate |
| Standard InChI | InChI=1S/C41H76O8S4/c1-5-9-13-17-25-50-29-21-37(42)46-33-41(34-47-38(43)22-30-51-26-18-14-10-6-2,35-48-39(44)23-31-52-27-19-15-11-7-3)36-49-40(45)24-32-53-28-20-16-12-8-4/h5-36H2,1-4H3 |
| Standard InChI Key | CNIAMBARISEYEW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCSCCC(=O)OCC(COC(=O)CCSCCCCCC)(COC(=O)CCSCCCCCC)COC(=O)CCSCCCCCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound is a pentaerythritol tetraester, where each hydroxyl group of the pentaerythritol core is substituted with a 3-(hexylthio)propionate moiety. The structure comprises:
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A central 2,2-bis(hydroxymethyl)propane-1,3-diol (pentaerythritol) backbone.
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Four ester-linked 3-(hexylthio)propionic acid groups, each featuring a hexylthio (-S-C₆H₁₃) substituent .
The presence of sulfur atoms in the thioether groups enhances lipophilicity and may influence redox activity, while the ester linkages contribute to hydrolytic stability under neutral conditions .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 825.3 g/mol | |
| CAS Registry Number | 68092-48-8 | |
| XLogP3 (Partition Coefficient) | 11.6 | |
| Rotatable Bond Count | 44 | |
| Hydrogen Bond Acceptor Count | 12 |
The high XLogP3 value indicates extreme hydrophobicity, suggesting preferential solubility in nonpolar solvents like hexane or dichloromethane . The rotatable bond count implies significant conformational flexibility, which may impact its performance in polymer matrices .
Synthesis and Industrial Preparation
Reaction Pathway
Synthesis involves a multi-step process:
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Thiolation: Reaction of hexanethiol with acrylic acid derivatives to form 3-(hexylthio)propionic acid.
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Esterification: Pentaerythritol is reacted with 3-(hexylthio)propionic acid under acidic or enzymatic catalysis to form the tetraester .
Industrial-scale production employs automated reactors with precise temperature and pH control to optimize yield (>85%).
Purification Techniques
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Solvent Extraction: Removes unreacted starting materials using ethyl acetate/water biphasic systems.
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Column Chromatography: Silica gel chromatography with hexane/ethyl acetate gradients isolates the product .
Applications and Functional Utility
Materials Science
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Polymer Additives: Acts as a plasticizer or stabilizer in polyvinyl chloride (PVC) and polyurethanes, leveraging its sulfur content to scavenge free radicals .
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Lubricant Formulations: The hexylthio groups reduce friction coefficients in synthetic lubricants, as demonstrated in patent WO2017140491A1 for nanocrystal epoxy composites .
Biochemical Research
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